



Application Note: LC-MS/MS Analysis of Strigolactones Following TIS108 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | TIS108 | |
| Cat. No.: | B15607597 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi.[1][2] **TIS108** is a triazole-type inhibitor of strigolactone biosynthesis.[3][4] It has been demonstrated to effectively reduce the levels of endogenous strigolactones, such as 2'-epi-5-deoxystrigol (epi-5DS) in rice, leading to phenotypes characteristic of SL-deficient mutants.[1][5][6] These phenotypic changes, including increased shoot branching and altered root development, can be reversed by the application of synthetic strigolactone analogs like GR24.[1] This makes **TIS108** a valuable chemical tool for studying the physiological functions of strigolactones.

This application note provides a detailed protocol for the extraction and quantitative analysis of strigolactones from plant tissues treated with **TIS108** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of LC-MS/MS make it the method of choice for detecting the typically low endogenous concentrations of strigolactones.[7][8]

Data Presentation

The following table summarizes representative quantitative data for the analysis of major strigolactones in a model plant species (e.g., Arabidopsis or rice) following treatment with



TIS108. The data illustrates the expected outcome of **TIS108** as an inhibitor of strigolactone biosynthesis.

Table 1: Quantitative Analysis of Strigolactones in Plant Root Extracts after **TIS108** Treatment. The values are presented as mean ± standard deviation (n=3). The concentrations are hypothetical and intended to demonstrate the inhibitory effect of **TIS108**.

| Strigolactone | Control (pmol/g FW) | TIS108 Treated (pmol/g FW) | % Reduction |
|-----------------------|------------------------|-------------------------------|--------------------------|
| 2'-epi-5-Deoxystrigol | 15.8 ± 2.1 | 3.2 ± 0.8 | 79.7% |
| Orobanchol | 9.5 ± 1.5 | 1.9 ± 0.5 | 80.0% |
| Strigol | 5.2 ± 0.9 | Not Detected | >99% |
| Carlactone | 25.3 ± 3.5 | 45.1 ± 5.2 | -78.3% (Accumulation) |

FW: Fresh Weight. Not Detected (ND) indicates the concentration was below the limit of detection.

Note: The accumulation of the precursor carlactone is a hypothetical result that could occur if **TIS108** inhibits a downstream enzyme in the strigolactone biosynthesis pathway, such as MAX1 (a cytochrome P450).[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of strigolactones after **TIS108** treatment, from sample preparation to LC-MS/MS analysis.

Plant Growth and TIS108 Treatment

- Plant Material:Arabidopsis thaliana or Oryza sativa (rice) seedlings are commonly used.
- Growth Conditions: Grow seedlings hydroponically or in a suitable solid medium under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22-25°C).



- TIS108 Treatment: Prepare a stock solution of TIS108 in a suitable solvent (e.g., DMSO).
 Add TIS108 to the growth medium to achieve the desired final concentration (e.g., 1-10 μM).
 [3] A mock-treated control group should be prepared using the same concentration of the solvent.
- Harvesting: After the desired treatment period (e.g., 7-14 days), harvest the plant material (roots are the primary site of SL biosynthesis).[9] Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.

Strigolactone Extraction

This protocol is adapted from established methods for strigolactone extraction.[10][11]

- Homogenization: Grind the frozen plant tissue (approximately 100-500 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
- Extraction Solvent: Use ethyl acetate as the extraction solvent. For every 100 mg of tissue, add 1 mL of ethyl acetate containing an internal standard (e.g., 10 pmol of d6-GR24) to correct for extraction losses and matrix effects.
- Extraction: Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in an ice-water bath. Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in 100 μL of 50% acetonitrile for LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).



- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the target strigolactones. For example, start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for each target strigolactone and the internal standard need to be optimized. For example:
 - 2'-epi-5-Deoxystrigol: [M+H]+ m/z 331 -> 234
 - Orobanchol: [M+H]+ m/z 347 -> 250
 - Strigol: [M+H]+ m/z 347 -> 250
 - Carlactone: [M+H]+ m/z 317 -> 188
 - d6-GR24 (Internal Standard): [M+H]+ m/z 304 -> 207
 - Data Analysis: Quantify the endogenous strigolactones by comparing the peak areas of the endogenous compounds to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Mandatory Visualizations Experimental Workflow



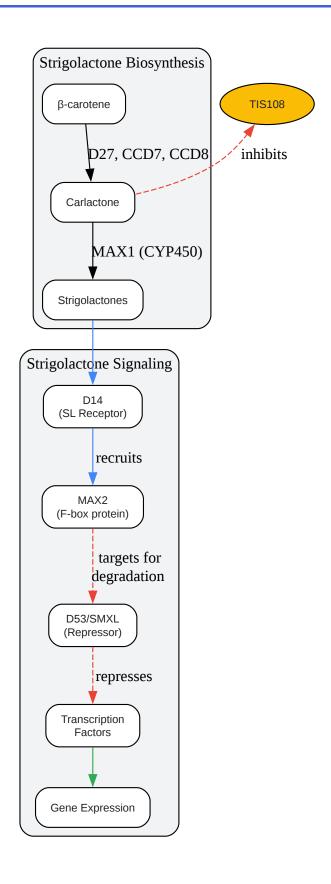


Click to download full resolution via product page

Caption: Experimental workflow for LC-MS/MS analysis of strigolactones after **TIS108** treatment.

Strigolactone Signaling Pathway and TIS108 Inhibition





Click to download full resolution via product page

Caption: Simplified strigolactone signaling pathway indicating the inhibitory action of TIS108.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of strigolactone-biosynthesis inhibitor TIS108 on Arabidopsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Strigolactones PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods in strigolactone research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: LC-MS/MS Analysis of Strigolactones Following TIS108 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607597#lc-ms-ms-analysis-of-strigolactones-after-tis108-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com